Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate typically involves the esterification of 1-(4-fluorophenyl)cyclopentanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 1-(4-fluorophenyl)cyclopentanecarboxylic acid.
Reduction: 1-(4-fluorophenyl)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions . The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate
- Methyl 1-(4-bromophenyl)cyclopentanecarboxylate
- Methyl 1-(4-methylphenyl)cyclopentanecarboxylate
Uniqueness
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs . The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it valuable in pharmaceutical and chemical research .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHLLOIYGLVQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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